molecular formula C4H3N5O3 B14010847 3-Hydroxy-8-azaxanthine CAS No. 703-40-2

3-Hydroxy-8-azaxanthine

Cat. No.: B14010847
CAS No.: 703-40-2
M. Wt: 169.10 g/mol
InChI Key: CDDIMGICOMBXAX-UHFFFAOYSA-N
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Description

Contextualization within Purine (B94841) Analog Chemistry and Xanthine (B1682287) Derivatives

3-Hydroxy-8-azaxanthine belongs to a class of compounds known as purine analogs. Purines are fundamental components of nucleic acids, the building blocks of DNA and RNA. Analogs are synthetic compounds that mimic the structure of natural purines, allowing them to interact with biological systems in specific ways.

Xanthine, a type of purine, and its derivatives are of great interest in medicinal chemistry. This compound is specifically an 8-azaxanthine (B11884), meaning a nitrogen atom replaces the carbon atom at the 8th position of the purine ring structure. sci-hub.se This substitution is a key feature of the broader group of 8-azapurines, which are bioisosteres of the natural purine nucleus. sci-hub.senih.gov This structural alteration gives 8-azaxanthine and its derivatives unique chemical and biological properties that distinguish them from their natural counterparts.

Significance of Azapurine Scaffolds in Modern Chemical Biology Research

The 8-azapurine (B62227) scaffold, the core structure of this compound, is a versatile platform in chemical biology and medicinal chemistry. nih.gov The introduction of a nitrogen atom at the 8-position creates a 1,2,3-triazole ring fused to a pyrimidine (B1678525) ring. sci-hub.sedrugbank.com This modification has led to the synthesis of a wide range of derivatives with diverse biological activities. nih.gov

Researchers have explored 8-azapurines for their potential as:

Enzyme inhibitors: They can interact with various enzymes, including those involved in purine metabolism like xanthine oxidase and adenosine (B11128) deaminase. nih.gov

Receptor ligands: They have shown affinity for purinergic receptors, which play crucial roles in cellular signaling. nih.gov

Antitumor and antiviral agents: The structural similarity to natural purines allows them to interfere with the metabolic pathways of cancer cells and viruses. sci-hub.senih.govsemanticscholar.org

Fluorescent probes: Many 8-azapurine derivatives exhibit intense fluorescence, making them valuable tools for studying enzyme kinetics, DNA interactions, and other biological processes. researchgate.netresearchgate.net

The development of synthetic methods, such as "one-pot synthesis," has facilitated the creation of variously substituted 8-azapurines, expanding their potential applications in drug discovery and chemical biology. sci-hub.se

Overview of Key Research Trajectories for this compound

Research on this compound has followed several key trajectories, leveraging its unique properties for various scientific investigations.

One significant area of research is its use as an inhibitor of urate oxidase . This enzyme is involved in the breakdown of uric acid, and its inhibition is relevant in conditions like hyperuricemia and gout. The crystal structure of urate oxidase in complex with 8-azaxanthine has been studied to understand the binding interactions at the active site. rcsb.orgnih.govill.eu

Furthermore, the fluorescent properties of 8-azaxanthine and its derivatives have been a major focus. researchgate.net The compound exhibits excited-state proton transfer (ESPT), leading to a large Stokes shift and dual emission under certain conditions. researchgate.netresearchgate.netresearchgate.net This phenomenon has been investigated using time-resolved spectroscopy and is influenced by the solvent environment. researchgate.net These fluorescent characteristics make 8-azaxanthine a useful probe in enzymology and for studying molecular interactions. researchgate.netresearchgate.netresearchgate.net

Finally, the synthesis of this compound derivatives continues to be an active area of research. sci-hub.segoogle.com By modifying the core scaffold, scientists aim to enhance its biological activity, solubility, and other properties for potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

703-40-2

Molecular Formula

C4H3N5O3

Molecular Weight

169.10 g/mol

IUPAC Name

4-hydroxy-2H-triazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C4H3N5O3/c10-3-1-2(7-8-6-1)9(12)4(11)5-3/h12H,(H,5,10,11)(H,6,7,8)

InChI Key

CDDIMGICOMBXAX-UHFFFAOYSA-N

Canonical SMILES

C12=NNN=C1N(C(=O)NC2=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Hydroxy 8 Azaxanthine

Strategies for the Construction of the Azaxanthine Core (e.g., 1,2,3-Triazolo[4,5-d]pyrimidine)

The construction of the 1,2,3-triazolo[4,5-d]pyrimidine ring system, also known as 8-azapurine (B62227), is a key step in the synthesis of 3-hydroxy-8-azaxanthine and its analogs. sci-hub.seresearchgate.net Several synthetic strategies have been developed to achieve this, often involving the cyclization of appropriately substituted pyrimidine (B1678525) or triazole precursors.

One common approach involves the formation of the triazole ring from a 4,5-diaminopyrimidine (B145471) derivative. sci-hub.se This can be accomplished by treating the diaminopyrimidine with nitrous acid to diazotize the amino groups, followed by intramolecular cyclization to form the triazole ring. sci-hub.segoogle.com

Alternatively, the pyrimidine ring can be constructed onto a pre-existing 5-amino-1,2,3-triazole. nuph.edu.ua For instance, the cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acids or their derivatives is a versatile method for obtaining various triazolo[4,5-d]pyrimidine systems. nuph.edu.ua A "one-pot synthesis" has been developed for 2,9-disubstituted 8-azahypoxanthines through a 1,3-dipolar addition reaction of an azide (B81097) with cyanoacetamide, followed by annulation of the intermediate 4-carbamoyl-5-amino-1H-1,2,3-triazole with an ester. sci-hub.se

Another strategy involves the reaction of 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide with triethyl orthoformate or triethyl orthopropionate to yield 5-alkyl-3-(4-nitrophenyl)-3H- Current time information in Bangalore, IN.nih.govekb.egtriazolo[4,5-d]pyrimidine-7-carbonitriles. journalskuwait.org Furthermore, a series of Current time information in Bangalore, IN.nih.govekb.egtriazolo[4,5-d]pyrimidine derivatives have been synthesized by reacting precursor compounds with various amines, phenols, and thiophenols under alkaline conditions, resulting in yields ranging from 50-85%. nih.gov

These diverse synthetic routes provide access to a wide range of substituted 1,2,3-triazolo[4,5-d]pyrimidine cores, which can then be further modified to produce the target compound, this compound.

Targeted Synthesis of this compound

The specific synthesis of this compound requires the introduction of a hydroxyl group at the 3-position of the 8-azaxanthine (B11884) core. This can be achieved through several approaches, including regioselective hydroxylation or the use of specifically designed precursors.

Achieving regioselective hydroxylation at the N-3 position of the 8-azaxanthine ring system is a synthetic challenge. Direct oxidation of the 8-azaxanthine core can potentially lead to a mixture of products due to the presence of multiple reactive nitrogen and carbon atoms. Therefore, methods that can direct the hydroxylation specifically to the desired position are crucial. While direct regioselective hydroxylation methods for this compound are not extensively detailed in the provided search results, the synthesis of related hydroxylated purine (B94841) analogs often involves enzymatic or controlled chemical oxidation. acs.org For instance, the oxidation of xanthine (B1682287) to uric acid is catalyzed by xanthine oxidase through an oxidative hydroxylation mechanism. researchgate.net Similar enzymatic or biomimetic approaches could potentially be explored for the synthesis of this compound.

To circumvent the challenges of regioselectivity, the development of novel precursors that already contain the hydroxyl group or a precursor to it is a viable strategy. This approach involves synthesizing a substituted triazole or pyrimidine with a hydroxyl or protected hydroxyl group at the appropriate position before the final ring closure to form the 8-azaxanthine core. For example, starting with a 5-amino-1,2,3-triazole derivative that has a substituent at the N-1 position which can be converted to a hydroxyl group would be a targeted approach. The use of such precursors can significantly enhance the yield and purity of the final this compound product by avoiding non-specific reactions.

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. mdpi.com This includes careful selection of solvents, temperature, catalysts, and reaction times. For instance, in the synthesis of related heterocyclic compounds, the choice of base and solvent has been shown to significantly influence the outcome of the reaction. mdpi.com Following the synthesis, effective isolation and purification procedures are necessary to obtain the pure compound. Techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are commonly employed to separate the desired product from byproducts and unreacted starting materials. sigmaaldrich.com

Preparation of this compound Derivatives and Analogues

The preparation of derivatives and analogues of this compound is essential for structure-activity relationship (SAR) studies and for developing compounds with improved properties. Key derivatization strategies include N-substitution and O-alkylation.

The nitrogen and oxygen atoms in the this compound scaffold provide reactive sites for substitution and alkylation. acs.org Regioselective N- and O-alkylation of 3H- Current time information in Bangalore, IN.nih.govekb.egtriazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones (8-azaxanthines) has been investigated. acs.orgthieme-connect.comthieme-connect.com The alkylation of the pyrimidine ring has been observed to occur at the 4-position. researchgate.net Studies on related 8-azaxanthine systems have shown that alkylation can occur at different nitrogen atoms depending on the reaction conditions and the specific derivative. researchgate.net For example, the alkylation of 3,6-disubstituted derivatives at room temperature can lead to both O-alkylation and N-alkylation, while at higher temperatures, N-alkylation is favored. researchgate.net The synthesis of various N-alkyl and O-alkyl derivatives allows for the exploration of how different substituents at these positions affect the compound's biological activity and physicochemical properties.

Modifications at Peripheral Positions for Structure-Activity Relationship Studies

The biological activity of 8-azaxanthine derivatives can be significantly influenced by modifications at various positions on the purine scaffold. Structure-activity relationship (SAR) studies, which involve synthesizing and testing a series of structurally related compounds, are crucial for understanding how these modifications impact their efficacy and selectivity as, for example, adenosine (B11128) receptor antagonists.

Research has shown that substitutions at the N1, N3, and C8 positions of the xanthine ring system play a key role in receptor affinity. For instance, the conversion of 1,3-dialkylxanthines to their 8-azaxanthine counterparts generally leads to a decrease in affinity for adenosine receptors. sci-hub.se However, the introduction of specific substituents can modulate this activity.

Studies on 8-phenylxanthine (B3062520) derivatives have demonstrated that the substitution pattern on the phenyl ring is critical for affinity and selectivity at A1 and A2A adenosine receptors. researchgate.net For example, a new series of 1H-imidazol-1-yl substituted 8-phenylxanthine analogs has been synthesized to explore the impact of the imidazole (B134444) group on binding affinity. researchgate.net

Furthermore, in the context of 8-azaadenines, which are structurally related to 8-azaxanthines, the presence of lipophilic groups at the N(9) and C(2) positions has been shown to result in promising affinity for A1 receptors. sci-hub.se Specifically, 9-benzyl-2-phenyl, 2-(p-tolyl)-, and 2-(m-tolyl)-8-azaadenines were identified as highly active compounds. sci-hub.se The length and configuration of alkyl chains at the N(9) position also play a significant role in the inhibitory activity of these compounds against adenosine deaminase. sci-hub.se

These examples underscore the importance of systematic modifications at peripheral positions of the 8-azaxanthine core to elucidate SAR and to design derivatives with tailored biological profiles.

Chemo-Enzymatic Synthesis of Nucleoside and Nucleotide Analogs of this compound (e.g., via Purine Nucleoside Phosphorylase)

The synthesis of nucleoside and nucleotide analogs of this compound can be effectively achieved through chemo-enzymatic methods, which combine chemical synthesis with enzymatic catalysis. A key enzyme in this process is Purine Nucleoside Phosphorylase (PNP), which catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. mdpi.comresearchgate.net This enzymatic reaction can be driven in the synthetic direction to produce nucleoside analogs.

The enzymatic ribosylation of 8-azapurines, including 8-azaxanthine, has been explored as an alternative to purely chemical synthesis for creating biologically active nucleosides. mdpi.comnih.gov 8-Azapurines are recognized as substrates by PNP, leading to their conversion to the corresponding nucleosides. researchgate.net

However, the chemo-enzymatic synthesis of 8-azaxanthosine from 8-azaxanthine presents challenges. nih.govresearchgate.netmdpi.com This difficulty is attributed to the acidic nature of 8-azaxanthine (pKa ~4.8), which means that at a neutral pH, it exists predominantly in an anionic form that is a poor substrate for many PNPs. nih.govresearchgate.netmdpi.compreprints.org

Despite this, it has been reported that an inducible xanthosine (B1684192) phosphorylase from E. coli, known as PNP-II, can accept 8-azaxanthine as a substrate for ribosylation. nih.govresearchgate.netmdpi.com Interestingly, the site of ribosylation is not the typical N9 position but rather the N7 or N8 position. researchgate.net This is inferred from the spectral properties of the resulting product, which exhibits strong fluorescence similar to N7- or N8-methyl derivatives of 8-azaxanthine. researchgate.net

The use of different PNP enzymes can lead to different ribosylation products. For example, recombinant calf PNP catalyzes the ribosylation of 2,6-diamino-8-azapurine (B97548) primarily at the N7 and N8 positions, while E. coli PNP yields a mix of N8 and N9-substituted ribosides. mdpi.comirb.hr These enzymatic approaches not only provide a route to nucleoside analogs but also can generate products with interesting fluorescent properties, which are valuable for biochemical and analytical applications. mdpi.comirb.hr

Enzyme SourceSubstrateRibosylation Site(s)Reference(s)
Recombinant Calf PNP2,6-diamino-8-azapurineN7 and N8 mdpi.com, irb.hr
E. coli PNP2,6-diamino-8-azapurineN8 and N9 mdpi.com, irb.hr
E. coli PNP8-azaguanine (B1665908)N9 (major), N8/N7 (minor) irb.hr
Calf PNP8-azaguanineN9 irb.hr
E. coli Xanthosine Phosphorylase (PNP-II)8-azaxanthineN7 or N8 nih.gov, researchgate.net, mdpi.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including derivatives of xanthine and its aza-analogs, to develop more environmentally friendly and efficient processes. While specific studies focusing exclusively on green synthesis of this compound are not extensively detailed in the provided search results, the broader context of synthesizing related structures offers valuable insights into applicable sustainable methodologies.

One key aspect of green chemistry is the use of eco-friendly catalysts and reaction conditions. For instance, the synthesis of functionalized xanthene derivatives has been achieved using ZrCl4 as an environmentally benign catalyst under ultrasonic irradiation. nih.gov This method often employs ethanol, a greener solvent, and can lead to high yields in reduced reaction times. nih.gov Similarly, the use of a choline-chloride-based deep eutectic solvent (DES) under sonication represents another sustainable approach for synthesizing xanthene derivatives. nih.gov

Another green strategy involves one-pot, multicomponent reactions, which reduce the number of synthetic steps, minimize waste, and save time and energy. The synthesis of tetrahydrobenzo[a]xanthen-11-ones has been accomplished in high yields through a one-pot reaction using a nanocomposite catalyst in an ethanol-water mixture under sonication at room temperature. nih.gov Furthermore, the use of water as a solvent is a hallmark of green chemistry. An eco-friendly synthesis of aryl-14-H-dibenzo[a,j]xanthene derivatives has been developed using an ultrasound-assisted condensation in water with NH4H2PO4/SiO2 as a catalyst. nih.gov

These examples from the synthesis of related xanthene structures highlight several green chemistry principles that could be adapted for the synthesis of this compound and its derivatives:

Use of greener solvents: Replacing hazardous organic solvents with water, ethanol, or deep eutectic solvents.

Energy efficiency: Employing methods like ultrasonic irradiation to reduce reaction times and energy consumption.

Catalysis: Utilizing efficient and recyclable catalysts to improve reaction rates and selectivity.

Atom economy: Designing synthetic routes, such as one-pot multicomponent reactions, that maximize the incorporation of all materials used in the process into the final product.

While direct reports on the green synthesis of this compound are limited, the successful application of these sustainable approaches to structurally similar compounds provides a strong foundation for developing more environmentally responsible synthetic methodologies for this important class of aza-purines.

Molecular Structure and Conformational Analysis of 3 Hydroxy 8 Azaxanthine

Elucidation of Tautomeric Equilibria and Prototropic Forms

8-azaxanthine (B11884) exhibits complex tautomeric equilibria involving the migration of protons between the pyrimidine (B1678525) and triazole rings. In the ground state, it is understood to exist as a mixture of prototropic forms, primarily the N(7)H and N(8)H tautomers. researchgate.netresearchgate.net The equilibrium between these forms is crucial as it dictates the molecule's chemical and photophysical properties. The N(8)H tautomer is considered the main form in the ground state. mdpi.com Furthermore, the molecule's behavior is significantly influenced by its environment, leading to different dominant species in the gas phase, in solution, and in the solid state. The compound has a pKa of approximately 4.8 to 4.9, meaning that at physiological pH, the non-fluorescent monoanion, deprotonated at the triazole ring, is the dominant species. researchgate.netmdpi.comresearchgate.net

Spectroscopic methods have been instrumental in characterizing the tautomeric forms of 8-azaxanthine.

IR and Raman Spectroscopy : Infrared and Raman spectra provide vibrational fingerprints of the molecule. Data available through spectral databases confirm the characteristic functional groups, such as C=O and N-H stretches, which are indicative of the dione (B5365651) structure prevalent in the common tautomeric forms. nih.gov Infrared spectroscopy has been used to support the predominance of keto-amino structures in 8-azapurine (B62227) derivatives generally.

Fluorescence Spectroscopy : 8-azaxanthine exhibits intriguing fluorescence properties that are highly dependent on the solvent and pH. In weakly acidic aqueous solutions (pH 2-6), where the neutral form is present, it displays an intense fluorescence emission band around 420 nm, characterized by an unusually large Stokes shift of approximately 14,000 cm⁻¹. researchgate.netresearchgate.netmdpi.com This fluorescence disappears at pH values above 6, as the molecule deprotonates to a non-fluorescent anion. researchgate.netmdpi.com In less polar, anhydrous solvents like methanol (B129727), the neutral form emits at about 335 nm. researchgate.net In acidified methanol or aqueous methanol mixtures, a dual emission is observed with bands at approximately 335-340 nm and 410-420 nm. researchgate.netmdpi.com This phenomenon is attributed to an excited-state proton transfer (ESPT), where the initially excited neutral molecule rapidly deprotonates to form an excited anion, which is the species responsible for the 420 nm emission. researchgate.netresearchgate.net

Spectroscopic TechniqueSolvent/ConditionsKey FindingsReference
Fluorescence Weakly Acidic Water (pH 2-6)Intense single emission at ~420 nm; large Stokes shift (~14,000 cm⁻¹). researchgate.netresearchgate.netmdpi.com
Fluorescence Anhydrous MethanolEmission at ~335 nm. researchgate.net
Fluorescence Acidified MethanolDual emission bands at ~335 nm and ~410-420 nm. researchgate.netmdpi.com
¹⁵N NMR DMSO (on 1,3-dimethyl derivative)8:2 predominance of N(8)H over N(7)H tautomer. researchgate.net

Quantum chemical calculations have been employed to complement experimental findings and provide a deeper understanding of the tautomeric landscape of 8-azaxanthine.

Density Functional Theory (DFT) : DFT and Møller-Plesset perturbation theory (MP2) calculations have been used to study the relative stability of 8-azaxanthine tautomers. nih.gov These studies confirm that the N(8)H tautomer is one of the most stable forms. mdpi.com Computational studies on the related molecule 8-azaguanine (B1665908) have shown that while the 9H-tautomer is dominant in the ground state, it is the minor 8H-tautomer that is responsible for the observed fluorescence, as the major form is non-fluorescent. acs.orgresearchgate.net This provides a strong parallel for the behavior of 8-azaxanthine, where the highly fluorescent N(8)H form undergoes excited-state dynamics. researchgate.net

Time-Dependent DFT (TD-DFT) : TD-DFT calculations are used to model the electronic absorption and emission spectra. nih.gov These calculations successfully predict the spectral shifts observed experimentally when moving from the gas phase to a solvent environment, using models like the polarizable continuum model (PCM). nih.gov For 8-azaxanthine, TD-DFT results are qualitatively comparable to experimental data, showing a red shift in the excitation spectra in aqueous media. nih.gov The calculations support the model of excited-state proton transfer (ESPT), where the N(8)H tautomer undergoes deprotonation from the N(3) position in the excited state, leading to the fluorescent anion. researchgate.net The excited state pKa* for the N(3)-H dissociation in an N(8)-methyl derivative was estimated to be around -0.5, indicating it is a "super photo-acid". researchgate.net

Computational MethodProperty InvestigatedKey FindingsReference
DFT/MP2 Relative tautomer stabilityStudied relative stability of various tautomers and their hydrated complexes. nih.gov
TD-DFT Absorption/Emission SpectraQualitatively reproduces experimental spectral shifts in solvent. Supports the ESPT mechanism. nih.gov
DFT/PCM Tautomerism in solutionConfirms the N(7)H and N(8)H tautomers as the most stable forms in the ground state. researchgate.net

Solid-State Structural Investigations

The structure of 8-azaxanthine in the solid state has been determined through crystallographic techniques, providing precise geometric data and insights into intermolecular packing.

X-ray diffraction studies have been performed on 8-azaxanthine monohydrate and on complexes where it acts as a ligand. The crystal structure of 8-azaxanthine monohydrate has been reported, confirming its molecular geometry. In the solid state, spectroscopic studies have indicated that the N(8)-H tautomer is present. High-resolution X-ray structures have also been determined for 8-azaxanthine bound to the active site of enzymes like Aspergillus flavus urate oxidase. These studies reveal that the inhibitor binds at the interface between two protomers of the enzyme.

Neutron crystallography is a powerful technique for precisely locating hydrogen (or deuterium) atoms, which is often difficult with X-ray diffraction alone. This method has been crucial in studying the protonation states of 8-azaxanthine, particularly when bound to urate oxidase.

A joint neutron and X-ray diffraction study of urate oxidase in complex with 8-azaxanthine at 1.9 Å resolution provided unambiguous information on the proton positions within the enzyme's active site. mdpi.complos.orglu.se These experiments, which require large, deuterated crystals, revealed the specific protonation states of the catalytic triad (B1167595) (K10–T57–H256) and the inhibitor itself. mdpi.complos.org The neutron maps showed that the bound inhibitor was the N3 monoanion of 8-azaxanthine. plos.orglu.se This direct localization of protons was essential for elucidating the enzyme's catalytic mechanism and understanding how the inhibitor interacts with the active site residues. mdpi.complos.orglu.se The success of these studies depended on specialized techniques to grow large (1-4 mm³) crystals suitable for neutron diffraction.

Conformational Dynamics in Solution and Intermolecular Interactions

The behavior of 8-azaxanthine in solution is governed by a complex interplay of tautomerism, acid-base equilibria, and intermolecular interactions with solvent molecules.

The fluorescence properties of 8-azaxanthine are a direct consequence of its conformational dynamics. researchgate.net The observation of fluorescence only in a narrow, acidic pH range (2-5) highlights the importance of the neutral form for initiating the photophysical process. researchgate.netresearchgate.net The subsequent excited-state proton transfer (ESPT) is a rapid dynamic process, confirmed by time-resolved spectroscopy, which shows a delayed rise time for the 420 nm emission band in methanol. This proton transfer is slowed in non-aqueous solvents, allowing for the observation of dual emission from both the neutral molecule and the resulting anion. researchgate.net

In the crystalline state, when bound to proteins like urate oxidase, 8-azaxanthine engages in specific intermolecular interactions. Neutron and X-ray diffraction studies have shown that it is stabilized by hydrogen bonds with active site residues like Thr57 and Asn254. researchgate.net Furthermore, unconventional interactions have been identified, including an O—H⋯π interaction between the Thr57 residue and the triazole ring of 8-azaxanthine. researchgate.net Another notable interaction observed in the crystal structure of urate oxidase is an anion···π interaction between the inhibitor and molecular oxygen. Computational studies using DFT have been employed to study the hydrogen bond interactions between 8-azaxanthine and water molecules, finding that strong N-H···O bonds are formed. nih.gov

Dynamic Nuclear Magnetic Resonance Spectroscopy

No studies utilizing Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformational dynamics, tautomeric equilibria, or intramolecular exchange processes of 3-Hydroxy-8-azaxanthine have been identified. Therefore, no data tables on chemical shifts, coupling constants, or kinetic parameters can be provided.

Molecular Dynamics Simulations for Solvent Effects and Flexibility

There is no evidence of molecular dynamics (MD) simulations having been performed on this compound to analyze its flexibility, conformational landscape, or the influence of solvent effects. As a result, research findings and data tables related to simulation trajectories, potential energy surfaces, or solvent interaction energies for this specific compound are unavailable.

Photophysical Properties and Fluorescent Probe Development for 3 Hydroxy 8 Azaxanthine

Absorption and Emission Spectroscopy of 3-Hydroxy-8-azaxanthine

This compound, commonly known as 8-azaxanthine (B11884), is a purine (B94841) analog that displays remarkable photophysical properties, primarily characterized by an unusually large Stokes shift in aqueous solutions. rsc.org In its ground state, it exists as a mixture of tautomers, with the N(8)H form being responsible for its strong fluorescence. researchgate.netresearchgate.net The compound's absorption maximum is observed at approximately 265 nm. researchgate.net

The most striking feature of 8-azaxanthine is its fluorescence emission. In weakly acidic aqueous solutions (pH below 4.5), it exhibits a single, intense fluorescence band centered at around 420 nm, resulting in a Stokes shift of about 14,000 cm⁻¹ to 16,000 cm⁻¹. rsc.orgresearchgate.net However, in less protic solvents like methanol (B129727), a dual fluorescence is typically observed, with two distinct emission bands. researchgate.netnih.gov

Influence of pH and Solvent on Spectral Characteristics

The spectral properties of this compound are profoundly influenced by both pH and the surrounding solvent environment.

Effect of pH: The intense fluorescence of 8-azaxanthine is confined to a narrow pH range, typically between 2 and 6. researchgate.net Within this range, the molecule exists predominantly in its neutral form in the ground state, which is a prerequisite for the photo-induced processes that lead to its characteristic emission. researchgate.net At a pH above 6, the molecule deprotonates from the triazole ring in the ground state (with a pKa of approximately 4.8-4.9) to form a non-fluorescent anion, causing the emission to disappear. rsc.orgresearchgate.netresearchgate.netresearchgate.net

Effect of Solvent: The solvent plays a critical role in the emission profile of 8-azaxanthine.

In aqueous media , only the long-wavelength emission band at ~420 nm is present. nih.gov

In alcoholic media , such as methanol or isopropanol, the compound exhibits dual emission bands at approximately 335-340 nm and 420 nm. researchgate.netnih.govresearchgate.net

The appearance of the short-wavelength band in non-aqueous solvents is attributed to the slowing of the proton transfer process, which allows for emission from the initially excited neutral molecule. researchgate.net In more apolar solvents like acetonitrile (B52724), the long-wavelength band (420 nm) virtually disappears. researchgate.net Studies in deuterated methanol (CD3OD) show a similar rise time for the long-wavelength emission compared to regular methanol, indicating a complex and anomalous isotope effect that remains to be fully elucidated. nih.gov

Table 1: Spectral Characteristics of this compound in Various Media

Solvent/ConditionAbsorption λmax (nm)Emission λmax (nm)Reference
Aqueous Solution (pH < 4.5)~265~420 researchgate.net
Aqueous Solution (pH > 6)-Non-fluorescent researchgate.netresearchgate.net
Anhydrous Methanol (Neutral Form)~265~335 researchgate.net
10% Aqueous Methanol (Acidified, pH ~3)~265~335 and 420 (Dual Emission) researchgate.net

Quantum Yield and Fluorescence Lifetime Measurements

While the fluorescence of this compound is consistently reported as intense, specific quantum yield values are not always detailed. However, related compounds provide insight; for instance, its N(8)-methyl derivative exhibits a fluorescence quantum yield of up to 60% in D₂O. researchgate.net

Fluorescence lifetime measurements provide critical data on the excited-state dynamics. In aqueous solutions, the emission at 420 nm is characterized by a single decay time of approximately 9 ns. researchgate.net In alcoholic media where dual emission occurs, the kinetics are more complex. Time-resolved studies reveal multiple decay components, reflecting the different species and processes in the excited state. nih.gov The main decay component of the short-wavelength band (~340 nm) is approximately 0.4-0.5 ns. nih.gov The long-wavelength band (~420 nm) has a decay lifetime of about 6.4 ns. nih.gov An additional intermediate decay time of 1.41 ns has also been identified. nih.gov

Table 2: Fluorescence Lifetime Data for this compound

Solvent/ConditionEmission Band (nm)Lifetime (τ) in nsReference
Aqueous Medium4209.0 researchgate.net
Alcoholic Media (Methanol)340 (Decay)0.4-0.5 nih.gov
420 (Decay)6.4 nih.gov
Intermediate1.41 nih.gov

Excited-State Proton Transfer (ESPT) Mechanisms in this compound

The unique photophysical behavior of this compound, particularly its large Stokes shift and dual fluorescence, is governed by an Excited-State Proton Transfer (ESPT) mechanism. researchgate.net This process involves the intramolecular transfer of a proton upon photoexcitation. The ESPT phenomenon classifies 8-azaxanthine as a "super photo-acid," meaning its acidity dramatically increases in the excited state. researchgate.net

The proposed mechanism posits that upon excitation, the fluorescent N(8)H tautomer undergoes a rapid deprotonation from the N(3) nitrogen position. researchgate.netresearchgate.net This creates a transient phototautomeric anion in the excited state, which is the species responsible for the long-wavelength fluorescence at ~420 nm. rsc.orgresearchgate.net The excited-state acidity constant (pK) for this N(3)H proton has been estimated to be approximately -0.5, calculated via the Förster cycle using its 8-methyl derivative as a model. rsc.orgresearchgate.net This extremely low pK value explains why the proton transfer is efficient even in moderately acidic solutions. rsc.org

Kinetic Analysis of Photo-Induced Proton Transfer Processes

Kinetic analysis provides direct evidence for the ESPT mechanism. Studies using a super-continuum white laser have shown that the long-wavelength emission in alcoholic media is delayed relative to the excitation pulse. nih.gov The rise time for the 420 nm emission band in both methanol and deuterated methanol has been calculated to be between 0.4 and 0.5 ns. nih.gov

Crucially, this rise time is identical to the main component of the fluorescence decay of the short-wavelength band at 340 nm. nih.govresearchgate.net This kinetic relationship, where the decay of the precursor (the initially excited neutral molecule) matches the rise of the product (the proton-transferred anion), confirms a two-state photo-transformation model. nih.gov

Time-Resolved Fluorescence Spectroscopy

Time-Resolved Fluorescence Spectroscopy (TRES) has been instrumental in elucidating the ESPT dynamics in 8-azaxanthine. TRES measurements confirm the two-state model of phototransformation. nih.gov A global analysis of the time-dependent fluorescence decay reveals three distinct exponential components in alcoholic media. nih.gov

An identical rise-time component for the long-wavelength band (~0.4-0.5 ns). nih.gov

A decay component for the long-wavelength band (6.4 ns for 8-azaxanthine). nih.gov

An intermediate decay time (1.41 ns for 8-azaxanthine), the origin of which is uncertain but is suggested by decay-associated spectra (DAS) to involve the participation of a contact ion pair. nih.gov

These results provide a detailed picture of the excited-state landscape, confirming the proposed model of phototautomerism via ESPT. nih.gov

Development of this compound as a Fluorescent Molecular Probe in Research

The distinct and environmentally sensitive fluorescence of this compound makes it a powerful molecular probe for a variety of applications in biochemistry and enzymology. rsc.orgresearchgate.netresearchgate.net Its ability to report on its local environment through changes in its emission spectrum is a key asset.

Applications in research include:

Enzyme-Ligand Interactions : It is used as a probe to study receptor-binding mechanisms and enzyme-ligand interactions.

Enzyme Assays : 8-azaxanthine serves as an excellent fluorogenic substrate for purine nucleoside phosphorylases (PNP), allowing for the fluorimetric monitoring of the enzyme's synthetic pathway. researchgate.net It is also a substrate for E. coli xanthosine (B1684192) phosphorylase. nih.govresearchgate.net

Enzyme Inhibition Studies : The compound has been identified as an inhibitor of urate oxidase, an enzyme relevant in conditions like hyperuricemia. plos.org

Nucleic Acid and Ribozyme Research : The fluorescence of 8-azapurines, including 8-azaxanthine, can be applied to investigate polynucleotide interactions and to elucidate the structure and mechanisms of ribozymes (catalytic RNA). researchgate.net

The development of fluorescent nucleoside analogs through chemo-enzymatic synthesis, using 8-azaxanthine as a substrate, further expands its utility in analytical biochemistry and cell biology. researchgate.netnih.gov

Applications in Enzyme-Ligand Interaction Studies

This compound and its derivatives are effective fluorescent probes for studying enzyme-ligand interactions. researchgate.net Their fluorescence is often sensitive to the environment, changing upon binding to the active site of an enzyme. This property allows for the real-time monitoring of enzymatic reactions and binding events.

A significant application of these compounds is in the study of enzymes like xanthine (B1682287) oxidase and purine nucleoside phosphorylase (PNP). researchgate.net For instance, 8-azaxanthine serves as an excellent fluorogenic substrate for PNP in the reverse, synthetic pathway. researchgate.net The fluorescence of these probes can be influenced by the redox state of enzyme cofactors, providing a tool to investigate enzyme kinetics and inhibition. The intense fluorescence of 8-azaxanthine and its N-alkyl derivatives makes them particularly useful for these studies. researchgate.netrsc.org

The table below summarizes key research findings on the application of this compound derivatives in enzyme-ligand interaction studies.

Probe DerivativeEnzyme StudiedKey Findings
8-Azaxanthine (this compound)Purine Nucleoside Phosphorylase (PNP)Acts as a fluorogenic substrate, enabling the study of enzyme kinetics. researchgate.net
8-AzaxanthineUrate OxidaseFunctions as an inhibitor, competing with uric acid at the active site.
N-alkyl derivatives of 8-azaxanthineVarious enzymesExhibit strong fluorescence useful for studying enzyme/ligand interactions. researchgate.net

Utilization in Nucleic Acid and Receptor Binding Research Systems

The application of this compound derivatives extends to the investigation of nucleic acid and receptor binding. researchgate.net These fluorescent compounds can act as reporters for interactions within these biological systems.

In nucleic acid research, the fluorescence of 8-azapurines, including 8-azaxanthine, can be used to study the interactions and structure of polynucleotides. preprints.org Their emission properties are sensitive to the surrounding environment, which can change upon binding to DNA or RNA. researchgate.netpreprints.org

In the realm of receptor binding, derivatives of 8-azaxanthine have been investigated for their potential as antagonists of adenosine (B11128) receptors. nih.gov The intrinsic fluorescence of these compounds can be utilized to quantify their binding to receptors, offering a non-radioactive method for such studies. Structure-activity relationship (SAR) studies have shown that modifications to the 8-azaxanthine structure significantly impact its biological activity and selectivity for different receptors.

The table below highlights the use of this compound derivatives in nucleic acid and receptor binding research.

Research AreaSystem StudiedApplication of Probe
Nucleic Acid ResearchPolynucleotidesThe fluorescence of 8-azapurines is applied to study polynucleotide interactions. preprints.org
Receptor BindingAdenosine ReceptorsDerivatives are studied as potential antagonists, with fluorescence used to quantify binding. nih.gov
Riboswitch ResearchXanthine Riboswitch8-azaxanthine binds with high affinity, aiding in the study of ligand recognition by this RNA element. researchgate.netnih.gov

Biochemical Interactions and Mechanistic Elucidation of 3 Hydroxy 8 Azaxanthine Strictly Non Clinical Focus

Enzyme Inhibition and Modulation Mechanisms (In Vitro and Preclinical Models)

The unique structural characteristics of 3-hydroxy-8-azaxanthine, a purine (B94841) analog where the carbon at position 8 is replaced by a nitrogen atom, confer it with distinct biochemical properties, particularly as a modulator of enzyme activity. Its interactions with several key enzymes in purine metabolism have been the subject of detailed in vitro and preclinical investigation.

This compound is recognized as a potent competitive inhibitor of urate oxidase (UOX), also known as uricase. nih.govuniprot.org This enzyme catalyzes the oxidation of uric acid to 5-hydroxyisourate (B1202459). nih.gov The inhibitory action of this compound stems from its ability to compete with the natural substrate, uric acid, for binding at the enzyme's active site.

Studies involving UOX from Aspergillus flavus have provided significant insights into this inhibitory mechanism. X-ray diffraction and crystallographic analyses have been employed to visualize the binding of this compound within the UOX active site. nih.govresearchgate.net These studies have revealed that the inhibitor molecule is anchored within the active site through a series of hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov Specifically, residues such as Arg176 and Gln228 form a "molecular tweezer" that holds the inhibitor in place, while Phe159 provides a stacking interaction. nih.gov The main-chain nitrogen of Val227 also contributes to hydrogen bonding with the ligand. nih.gov

High-resolution neutron and X-ray crystallographic studies of the Aspergillus flavus UOX in complex with this compound have further elucidated the specifics of this interaction. iucr.org These investigations have shown that a catalytic water molecule is present in the "peroxo hole" of the active site, stabilized by interactions with Thr57 and Asn254 from different UOX protomers, as well as an O—H⋯π interaction with the inhibitor itself. iucr.org The active site also features a Lys10–Thr57 dyad, which plays a role in the catalytic mechanism. iucr.org

The stability of the UOX-3-hydroxy-8-azaxanthine complex makes it a valuable tool for structural and mechanistic studies of the enzyme. nih.gov The use of perdeuterated UOX has allowed for detailed neutron diffraction studies, providing precise information on the protonation states of the inhibitor and active site residues. ill.eu

Table 1: Key Interactions of this compound with Aspergillus flavus Urate Oxidase
Interacting Residue/MoleculeType of InteractionReference
Arg176 and Gln228Molecular tweezers (Hydrogen bonding) nih.gov
Phe159Stacking interaction nih.gov
Val227 (main-chain N)Hydrogen bonding nih.gov
Thr57 and Asn254Stabilization of catalytic water iucr.org
Catalytic Water (W1)O—H⋯π interaction with inhibitor iucr.org

This compound has been shown to act as a weak competitive inhibitor of xanthine (B1682287) oxidase. However, its inhibitory effect is more pronounced in clostridial enzymes compared to mammalian xanthine oxidase. Enzyme kinetics assays, such as Michaelis-Menten analysis, are recommended to quantify the inhibition constants (Ki) and to compare the inhibition patterns with natural substrates like xanthine to understand the binding-site interactions.

This compound exhibits interesting properties as both a substrate and an inhibitor for various forms of purine nucleoside phosphorylase (PNP). rsc.orgresearchgate.net PNP catalyzes the reversible phosphorolysis of purine nucleosides. rsc.org

Research has demonstrated that this compound can serve as a substrate for PNP II from E. coli in the reverse, synthetic pathway, leading to the formation of the corresponding nucleoside. researchgate.netmdpi.com This enzymatic synthesis can be monitored using the fluorescent properties of the compound. researchgate.net The ribosylation site is thought to be at the N7 or N8 position, as inferred from the spectral properties of the product. mdpi.com

The interaction of 8-azapurine (B62227) analogues with PNP is complex and can be influenced by the specific form of the enzyme (e.g., from mammalian or bacterial sources) and the reaction conditions. mdpi.com For instance, while some 8-azapurines are substrates, others can act as inhibitors. researchgate.net The fluorescent nature of many 8-azapurines and their nucleosides makes them valuable probes for studying enzyme-ligand interactions and for determining kinetic parameters. researchgate.netmdpi.com

Kinetic analyses have been crucial in characterizing the interactions between this compound and various enzymes. For its interaction with xanthine oxidase, enzyme kinetics assays are used to determine inhibition constants (Ki). The fluorescent properties of this compound have been particularly useful in kinetic studies of its interaction with PNP, allowing for the determination of dissociation constants for the enzyme-ligand complexes. researchgate.net

The unique fluorescence of 8-azaxanthine (B11884), which is sensitive to its environment, has been leveraged to study excited-state proton transfer (ESPT), providing insights into its photophysical properties that can be applied to enzymatic studies. researchgate.net For example, the fluorescence decay kinetics can be analyzed to understand the proton transfer dynamics in different solvents. researchgate.net

Molecular Basis of Biological Recognition

The ability of this compound to interact with specific proteins is rooted in its molecular structure, which mimics that of natural purines. rsc.org This structural similarity allows it to be recognized by the binding sites of various enzymes and receptors.

Derivatives of this compound have been investigated for their potential as antagonists of adenosine (B11128) receptors. Adenosine receptors are G protein-coupled receptors that play a role in various physiological processes. rsc.org The substitution of the carbon at position 8 with a nitrogen atom in the xanthine structure generally leads to a decrease in affinity for adenosine receptors compared to the corresponding xanthine derivatives. researchgate.net This suggests that the hydrogen atom at the 7-position of xanthines is important for binding. researchgate.net

Despite the generally lower affinity of 8-azaxanthines, modifications at other positions can influence their binding characteristics. For example, substituting the 1- and 3-methyl groups with propyl groups in 8-azatheophylline derivatives was found to significantly increase their affinity for A1 adenosine receptors. researchgate.net This highlights the importance of specific structural modifications in modulating the interaction of these compounds with their protein targets. The study of these ligand-protein binding mechanisms provides valuable information for the design of selective ligands for different adenosine receptor subtypes. rsc.org

Structural Biology of this compound-Protein Complexes (e.g., Co-crystallization with target enzymes/receptors)

The structural basis for the interaction of this compound, commonly known as 8-azaxanthine (8AZA), with various enzymes has been extensively studied through co-crystallization and subsequent X-ray and neutron diffraction analyses. These studies provide atomic-level insights into its binding mode as a competitive inhibitor, particularly with enzymes involved in purine metabolism.

Urate Oxidase (UOX) Complexes:

A significant body of research focuses on the co-crystallization of 8-azaxanthine with urate oxidase (UOX), an enzyme that catalyzes the oxidation of uric acid. nih.govroyalsocietypublishing.org Neutron diffraction studies have been particularly illuminating, as they allow for the direct determination of proton (or deuteron) positions, resolving ambiguities about the protonation states of the inhibitor and active site residues. plos.orgnih.gov

In the complex with Aspergillus flavus urate oxidase, 8-azaxanthine binds in the active site as the N3 monoanion. plos.org Neutron crystallography has been employed to determine the precise protonation states within the active site, revealing details of the K10–T57–H256 catalytic triad (B1167595). plos.org Joint neutron/X-ray crystallographic analysis of the perdeuterated UOX-8AZA complex shows a catalytic water molecule (W1) present as neutral H₂O in the "peroxo hole," stabilized by interactions with Thr57, Asn254, and an O—H⋯π interaction with the 8-azaxanthine molecule itself. nih.gov The active site Lys10 side chain is charged (–NH₃⁺) and forms a strong hydrogen bond with the hydroxyl group of Thr57. nih.gov

Different crystallization and soaking experiments with azide (B81097) have shown that azide can compete with both the substrate (like 8-azaxanthine) for its binding site and with dioxygen for its site. nih.gov High-resolution X-ray structures of urate oxidase in complex with 8-azaxanthine have been determined, providing detailed views of the inhibitor within the enzyme's active site. ebi.ac.uk

PucM Hydrolase Complex:

Crystal structures of PucM from Bacillus subtilis, a hydrolase in the ureide pathway, have been solved in complex with 8-azaxanthine. pnas.org PucM, a member of the transthyretin-related protein (TRP) family, catalyzes the hydrolysis of 5-hydroxyisourate. pnas.org The structural analysis of the PucM-8AZA complex reveals that the active site is located at the dimeric interface and is formed by conserved residues across the TRP family, including His-14, Arg-49, and His-105. pnas.org In this complex, the Nε2 of His-105 is positioned to interact with the N3 of 8-azaxanthine, suggesting its involvement in the catalytic mechanism. pnas.org

Table 1: Crystallographic Data for 8-Azaxanthine-Protein Complexes

Enzyme Organism PDB ID Method Resolution (Å) Key Findings
Urate Oxidase Aspergillus flavus 4n3m Neutron Diffraction 1.9 Revealed the N3 monoanion form of 8-azaxanthine in the active site and the protonation states of the catalytic triad. plos.org
Urate Oxidase Aspergillus flavus 4n9v X-ray Diffraction 1.15 High-resolution structure of the UOX-8AZA complex. ebi.ac.uk
Urate Oxidase Aspergillus flavus Not specified Joint Neutron/X-ray 2.10 (Neutron) Showed a neutral water molecule in the peroxo hole, stabilized by Thr57, Asn254, and the inhibitor. nih.gov
PucM Bacillus subtilis 2FUB X-ray Diffraction 2.0 Revealed the active site at the dimeric interface with key conserved residues interacting with 8-azaxanthine. pnas.org

Investigation of Metabolic Pathways and Transformations (In Vitro and Non-Human Organisms)

As a purine analog, 8-azaxanthine interacts with and is processed by enzymes involved in purine metabolism. rsc.org Its structural similarity to natural purines like xanthine allows it to serve as a substrate or inhibitor in various enzymatic reactions. researchgate.netru.nl

Pathways Involving Purine Analog Incorporation and Degradation

Studies in non-human organisms and in vitro systems have demonstrated the integration of 8-azaxanthine into purine metabolic pathways.

In the bacterium Clostridium acidiurici, which ferments purines, cell suspensions can convert 8-azaguanine (B1665908) into 8-azaxanthine. asm.org This transformation is catalyzed by the enzyme guanase, which hydrolytically deaminates 8-azaguanine, mirroring the natural conversion of guanine (B1146940) to xanthine. asm.org This demonstrates that 8-azaxanthine can be a product within a purine degradation pathway in microorganisms.

Furthermore, 8-azaxanthine can act as a substrate for enzymes involved in nucleoside synthesis. The inducible xanthosine (B1684192) phosphorylase (PNP-II) from Escherichia coli has been reported to accept 8-azaxanthine as a substrate in the ribosylation pathway, leading to the formation of 8-azaxanthosine. researchgate.netmdpi.com This reaction is a key step in the purine salvage pathway, where bases are converted into nucleosides. mdpi.com Interestingly, the ribosylation occurs at the N7 or N8 position, rather than the canonical N9 position, resulting in a strongly fluorescent product. researchgate.netmdpi.com

Biosynthesis and Enzymatic Processing in Model Systems

The biosynthesis of 8-azaxanthine in biological systems is closely linked to the metabolism of other 8-azapurines. As mentioned, the primary documented pathway for its formation is the enzymatic conversion from 8-azaguanine.

The enzyme responsible for this step, guanase, exhibits a degree of specificity. While highly specific for guanine, studies have shown it can process certain analogs. The conversion of 8-azaguanine to 8-azaxanthine by guanase has been demonstrated in vitro using enzyme preparations and in bacterial cell suspensions. asm.org

The enzymatic processing of 8-azaxanthine itself is also a subject of investigation. The reverse phosphorolysis reaction catalyzed by purine nucleoside phosphorylase (PNP) is a key example. mdpi.com Chemo-enzymatic synthesis strategies utilize various types of PNP to produce fluorescent ribofuranosides of 8-azapurines, including 8-azaxanthine. mdpi.com The N8-riboside of 8-azaxanthine, generated via the reverse reaction of xanthosine phosphorylase, is highly fluorescent. researchgate.net These enzymatic syntheses highlight how 8-azaxanthine can be processed by key enzymes of nucleoside metabolism in model systems. rsc.org

Table 2: Enzymatic Processing of 8-Azaxanthine

Enzyme Organism/System Reaction Type Substrate(s) Product(s) Significance
Guanase Clostridium acidiurici Deamination 8-Azaguanine 8-Azaxanthine Demonstrates a biosynthetic route for 8-azaxanthine in a microbial purine degradation pathway. asm.org
Xanthosine Phosphorylase (PNP-II) Escherichia coli Ribosylation (Salvage Pathway) 8-Azaxanthine, α-ribose-1-phosphate 8-Azaxanthosine (N7/N8-riboside) Shows incorporation into the purine salvage pathway, producing fluorescent nucleoside analogs. researchgate.netmdpi.com

Computational and Theoretical Chemistry Studies of 3 Hydroxy 8 Azaxanthine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic characteristics of 3-hydroxy-8-azaxanthine.

Studies employing quantum chemical methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in understanding the electronic structure of 8-azaxanthine (B11884) and its derivatives. researchgate.netresearchgate.net These calculations help to determine the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict its reactivity. The energy difference between the HOMO and LUMO is a key indicator of a molecule's stability. mdpi.com

Molecular orbital calculations have been performed for 8-azaxanthine and its analogues, revealing that the N7-H tautomer is the most stable form for the neutral compounds. researchgate.net The electronic properties of 8-azaxanthine are significantly influenced by its unique structure, where a nitrogen atom replaces the carbon at position 8 of the purine (B94841) ring. This substitution impacts its photophysical and biochemical characteristics.

Computational models have been used to simulate the absorption and emission spectra of 8-azaxanthine, showing good agreement with experimental data and providing a basis for explaining its structural and electronic properties. researchgate.net These theoretical studies are crucial for interpreting experimental observations, such as the dual fluorescence emission of 8-azaxanthine, which is attributed to excited-state proton transfer (ESPT). researchgate.netresearchgate.netmdpi.com

Quantum chemical calculations have been employed to determine the proton affinities and pKa values of 8-azaxanthine, which are crucial for understanding its behavior in different chemical environments. The pKa of 8-azaxanthine has been reported to be approximately 4.8 or 4.9, indicating that at physiological pH, the monoanionic form is significantly populated. researchgate.netrsc.org

The excited-state acidity constant (pK) is particularly important for understanding the photochemistry of 8-azaxanthine. The Foerster cycle, in conjunction with computational methods, has been used to estimate the pK values. researchgate.netresearchgate.net For 8-methyl-8-azaxanthine, a model for the dominant tautomeric form of 8-azaxanthine, the calculated excited-state pK* was close to -0.5, classifying it as a "super photo-acid". researchgate.netresearchgate.netnih.gov This low pK* value helps to explain the observed excited-state proton transfer. researchgate.netnih.gov The deprotonation process is predicted to be extremely rapid in aqueous solutions. mdpi.comnih.gov

CompoundPropertyCalculated/Estimated ValueReference
8-AzaxanthineGround-state pKa~4.9 rsc.org
8-Methyl-8-azaxanthineGround-state pKa~7.3 nih.gov
8-Methyl-8-azaxanthineExcited-state pK*~ -0.5 researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as this compound, and a biological target.

Molecular docking simulations have been successfully used to investigate the binding of 8-azaxanthine to various enzymes, including urate oxidase and PucM, a hydrolase in the ureide pathway. researchgate.netmdpi.comresearchgate.net These simulations predict the preferred orientation of the ligand within the active site of the receptor and estimate the binding affinity. researchgate.net The results of these docking studies often show good correlation with crystallographic data. researchgate.netresearchgate.net

For instance, docking of 8-azaxanthine into a model of urate oxidase produced binding modes that are structurally very similar to known crystal structures. researchgate.netresearchgate.net In the case of PucM, the crystal structure of the enzyme in complex with 8-azaxanthine has been determined, revealing key interactions with conserved residues in the active site, such as His-14, Arg-49, and His-105. pnas.org These computational and experimental findings provide a detailed picture of the molecular recognition process. Furthermore, molecular docking studies have been employed to understand the binding modes of 8-azapurine (B62227) derivatives to adenosine (B11128) receptors, highlighting how different substituents on the 8-azapurine nucleus can lead to varied binding orientations. sci-hub.se

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its complexes with biological macromolecules. mdpi.com These simulations can reveal the conformational flexibility of the ligand in both its free state in solution and when bound to a receptor. mdpi.com

MD simulations have been used to assess the stability of different protomeric forms of 8-azaxanthine under physiological conditions. In a study on the binding of 5-hydroxyisourate (B1202459) (5-HIU) to the enzyme kpHIUH, MD simulations indicated that a specific docked conformation was the dominant and most stable one over a 100 ns simulation time. mdpi.com This analysis of the conformational landscape is crucial for understanding the dynamic nature of ligand-receptor interactions and for refining the understanding of binding mechanisms.

Mechanistic Insights from Computational Studies

Computational studies have been pivotal in unraveling the mechanistic details of processes involving this compound, from its photochemical behavior to its role as an enzyme inhibitor.

Quantum chemical calculations combined with X-ray and neutron diffraction data have been used to elucidate the catalytic mechanism of urate oxidase. proteopedia.orgnih.govplos.org These studies have provided a detailed picture of the protonation states of the substrate and active site residues, resolving long-standing questions about the enzyme's mechanism. proteopedia.orgnih.govplos.org For example, joint neutron and X-ray crystallographic studies of urate oxidase in complex with 8-azaxanthine have revealed the protonation states of the catalytic triad (B1167595) K10-T57-H256. proteopedia.orgnih.govplos.org

Computational chemistry has also been essential in understanding the excited-state proton transfer (ESPT) responsible for the dual fluorescence of 8-azaxanthine. researchgate.netresearchgate.netmdpi.com Time-resolved emission spectra and global analysis of fluorescence decay kinetics have confirmed a two-state photo-transformation model. mdpi.com These studies have shown that the long-wavelength emission is delayed, with a rise time corresponding to the decay of the short-wavelength band, providing strong evidence for the ESPT mechanism. researchgate.netmdpi.com

Analytical Methodologies for 3 Hydroxy 8 Azaxanthine in Research Matrices

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-UV, LC-MS/MS, GC-MS)

Chromatographic methods are fundamental for separating 3-hydroxy-8-azaxanthine from complex mixtures and quantifying it with high precision.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of 8-azaxanthine (B11884). The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like this compound, a reversed-phase column (e.g., C18) is typically used, where the stationary phase is nonpolar, and a polar mobile phase (often a mixture of water or buffer with acetonitrile (B52724) or methanol) is employed. Detection is commonly achieved using a UV detector, as purine (B94841) analogs possess strong chromophores that absorb light in the UV spectrum. While specific validated methods for this compound are not extensively detailed in the literature, general parameters can be inferred from the analysis of similar compounds. japsonline.comuib.es

Table 1: Illustrative HPLC-UV Parameters for Analysis of Purine Analogs

Parameter Typical Setting Purpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Separates the analyte from other matrix components based on polarity.
Mobile Phase Gradient of aqueous buffer (e.g., phosphate (B84403) buffer, formic acid) and an organic solvent (e.g., acetonitrile, methanol) Elutes the analyte from the column, with the gradient allowing for the separation of compounds with varying polarities.
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation and influences peak resolution.
Detection UV Spectrophotometer (e.g., at 254 nm or 280 nm) Quantifies the analyte based on its absorbance of UV light.

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system for analysis. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. frontiersin.orgnih.gov This technique couples the powerful separation capabilities of HPLC with the precise detection and structural elucidation abilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. Specific parent ions of this compound are selected and fragmented to produce characteristic daughter ions. By monitoring these specific mass transitions (Multiple Reaction Monitoring - MRM), the compound can be quantified with exceptional specificity and very low detection limits, minimizing interference from matrix components. frontiersin.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool. However, due to the low volatility and polar nature of purine analogs like this compound, direct analysis is challenging. A necessary step is chemical derivatization to increase the compound's volatility and thermal stability. researchgate.net Silylation is a common derivatization technique where active hydrogen atoms in functional groups (like -OH and -NH) are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces the compound's polarity, making it suitable for GC separation. Following separation in the gas phase, the mass spectrometer provides detection and structural information.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry, Fluorescence Spectroscopy)

Spectroscopic methods exploit the interaction of this compound with electromagnetic radiation for its quantification.

UV-Vis Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a straightforward method for quantifying compounds in solution. It operates on the principle that molecules absorb light at specific wavelengths. The electronic absorption of 8-azaxanthine is highly dependent on the pH of the solution. mdpi.com This technique can be used to determine the concentration of the compound in a pure sample by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.

Fluorescence Spectroscopy

8-azaxanthine is a highly fluorescent analog of xanthine (B1682287), a property that makes fluorescence spectroscopy an exceptionally sensitive method for its detection. mdpi.com Upon excitation with light of a specific wavelength, the molecule emits light at a longer wavelength. In a weakly acidified aqueous solution, 8-azaxanthine exhibits a single, strong emission band with a maximum at 420 nm, characterized by an unusually large Stokes shift (the difference between the excitation and emission maxima) of approximately 14,000 cm⁻¹. mdpi.com This strong fluorescence makes 8-azaxanthine and its derivatives promising fluorescent probes for various research applications. mdpi.com The fluorescence intensity is also pH-dependent; the compound is non-fluorescent at a pH above 6 due to ground-state deprotonation. mdpi.com

Table 2: Fluorescence Properties of 8-Azaxanthine in Aqueous Media

Property Value / Characteristic Reference
Emission Maximum (λem) ~420 nm (in weakly acidified aqueous solution) mdpi.com
Stokes Shift >12,000 cm⁻¹ (anomalously large) mdpi.com
pH Dependence Intense fluorescence at pH < 6; non-fluorescent at pH > 6 mdpi.com
Quantum Yield High (e.g., 0.5 to 0.6 for the N8-methyl derivative) mdpi.com

| Excited-State Dynamics | Exhibits dual emissions in alcoholic media, indicating photo-transformation | mdpi.com |

Development of Biosensors for Research Applications (e.g., Enzyme Activity Monitoring, Ligand Binding Assays)

The unique optical properties of this compound make it a valuable component in the development of biosensors for specific research applications.

Enzyme Activity Monitoring

The strong fluorescence of 8-azaxanthines makes them ideal candidates for use as probes in quantifying enzyme activities and studying enzyme-ligand interactions. mdpi.com For instance, 8-azaxanthine is known to interact with enzymes like urate oxidase and xanthine dehydrogenase. mdpi.comsigmaaldrich.com An assay could be designed where a change in the fluorescence signal of this compound indicates enzyme activity. This could occur if the enzyme metabolizes the compound into a product with different fluorescent properties, or if the binding of the compound to the enzyme's active site alters its fluorescence intensity or wavelength. Such continuous assays can be adapted for high-throughput screening of potential enzyme inhibitors. nih.gov

Ligand Binding Assays

Ligand binding assays (LBAs) are crucial for studying the interaction between a ligand and a receptor or other binding molecule. nih.gov Derivatives of 8-azaxanthine are known to act as agonists or antagonists of adenosine (B11128) receptors. mdpi.com The intrinsic fluorescence of this compound can be exploited to develop binding assays for these receptors. A change in a fluorescence property, such as fluorescence polarization or intensity, upon the binding of the compound to its target receptor can be measured. This provides a direct method to quantify the binding affinity and kinetics without the need for radioactive labels.

Table 3: Principles of 8-Azaxanthine in Biosensor Applications

Application Principle Signal Transduction
Enzyme Activity Monitoring The compound acts as a fluorescent substrate or inhibitor. Enzyme activity alters the compound or its binding state. Change in fluorescence intensity, wavelength, or lifetime upon enzymatic conversion or binding.

| Ligand Binding Assays | The compound acts as a fluorescent ligand for a specific receptor or binding protein. | Change in fluorescence polarization, intensity, or FRET (Förster Resonance Energy Transfer) upon binding to the target. |

Future Directions and Emerging Research Avenues for 3 Hydroxy 8 Azaxanthine

Design and Synthesis of Novel Chemical Probes with Tuned Photophysical Properties

The development of novel chemical probes is essential for visualizing and understanding complex biological processes. The inherent scaffold of 3-Hydroxy-8-azaxanthine provides a promising starting point for the design of such probes. Future research should focus on the synthesis of derivatives with tailored photophysical properties, such as enhanced fluorescence quantum yields, longer emission wavelengths, and improved photostability. The strategic introduction of various functional groups to the this compound core could modulate its electronic structure and, consequently, its absorption and emission characteristics. For instance, the conjugation of electron-donating or electron-withdrawing groups could be systematically explored to fine-tune the molecule's spectral properties, making it suitable for a range of fluorescence-based assays and imaging applications.

Exploration of Chemically Diverse Derivatives for Advanced Mechanistic Studies

To fully elucidate the biological activities and mechanisms of action of this compound, the synthesis and evaluation of a diverse library of its derivatives are paramount. nih.govmdpi.com Structure-activity relationship (SAR) studies, guided by rational design, can uncover the key molecular features responsible for its biological effects. nih.gov For example, modifications at various positions of the azaxanthine ring system could lead to derivatives with increased potency and selectivity for specific biological targets. The synthesis of these derivatives can be achieved through various organic chemistry methodologies, including cross-coupling reactions and multicomponent reactions, which have been successfully employed for the synthesis of other substituted xanthine (B1682287) derivatives. mdpi.com The resulting compounds could then be screened in a battery of in vitro and in cell-based assays to identify lead candidates for further development.

Derivative Class Synthetic Strategy Potential Mechanistic Insight
Alkylated DerivativesNucleophilic substitutionRole of steric bulk and hydrophobicity in target binding
Arylated DerivativesSuzuki or Stille couplingExploration of pi-stacking interactions with target proteins
Halogenated DerivativesElectrophilic halogenationModulation of electronic properties and metabolic stability
Amino-functionalized DerivativesNucleophilic aromatic substitutionIntroduction of hydrogen bonding capabilities and charge interactions

Integration with Advanced Biophysical and Imaging Techniques in Biological Research

The unique structural features of this compound and its derivatives make them amenable to a variety of advanced biophysical and imaging techniques. High-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy, could be employed to determine the three-dimensional structures of these compounds in complex with their biological targets. sigmaaldrich.com Such studies would provide invaluable insights into the molecular basis of their interactions and guide the design of next-generation analogs with improved properties. Furthermore, fluorescently labeled derivatives of this compound could be utilized in advanced imaging techniques, such as confocal microscopy and super-resolution microscopy, to visualize their subcellular localization and dynamic behavior in living cells.

Broader Role in Understanding Fundamental Biochemical Processes and Purine (B94841) Analog Development

As a purine analog, this compound has the potential to serve as a valuable tool for dissecting fundamental biochemical processes involving purine metabolism and signaling. Its ability to interact with enzymes that recognize natural purines, such as xanthine oxidase and urate oxidase, can be exploited to study the mechanisms of these enzymes and to develop novel inhibitors. sigmaaldrich.com The insights gained from studying the interactions of this compound with these and other proteins will contribute to a deeper understanding of purine biochemistry and its role in health and disease. Moreover, the development of synthetic routes to novel this compound derivatives will expand the chemical space of purine analogs available for drug discovery and chemical biology applications.

Q & A

Q. What are the standard synthetic routes for preparing 3-Hydroxy-8-azaxanthine derivatives?

  • Methodological Answer : A common approach involves substitution-elimination reactions starting from xanthine esters. For example, 8-chloromethylxanthines can react with hydrazine hydrate in aqueous dioxane under reflux to form 8-hydrazinemethylxanthines (precursors to azaxanthines) . Subsequent modifications with aldehydes or ketones in acidic conditions yield substituted derivatives. Key steps include controlling pH (nearly neutral solutions for elimination reactions) and optimizing reflux time (15–25 minutes for aldehyde/ketone condensations) .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Use a combination of elemental analysis (to verify stoichiometry) and 1H NMR spectroscopy (to identify functional groups and substitution patterns). For instance, singlet peaks at ~9.83 ppm in 1H NMR spectra confirm NH groups in hydrazine derivatives, while aromatic proton multiplets (6.42–7.08 ppm) validate aryl substituents . Cross-referencing with synthetic intermediates (e.g., 8-chloromethylxanthines) ensures consistency in spectral assignments.

Q. What solvents and conditions are optimal for purifying this compound derivatives?

  • Methodological Answer : Derivatives are typically purified via recrystallization from propanol-1, dioxane, or DMF. Solubility data (Table 2 in ) indicate that polar aprotic solvents like DMSO are effective for dissolving amorphous intermediates. Post-synthesis, cooling the reaction mixture precipitates solids, which are filtered, washed with water, and dried at 80–85°C .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound derivatives in nucleophilic addition reactions?

  • Methodological Answer : Substituents on the hydrazine residue (e.g., -C₆H₅, -CH₂C₆H₅) alter nucleophilicity and steric hindrance. For example, electron-withdrawing groups (e.g., -Cl, -F) reduce reaction rates with carbonyl compounds, while bulky aryl groups require longer reflux times (25 minutes vs. 15 minutes for smaller substituents) . Kinetic studies under controlled conditions (e.g., 50°C in 1:1 dioxane/water) can quantify these effects.

Q. What strategies resolve contradictions in spectral data for structurally similar this compound analogs?

  • Methodological Answer : Discrepancies in 1H NMR shifts (e.g., NH group variations) may arise from tautomerism or solvent effects. To address this:
  • Perform 2D NMR (COSY, HSQC) to confirm proton-proton correlations.
  • Compare data across solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts.
  • Validate with X-ray crystallography for unambiguous structural determination, as done for related xanthinyl-thioacetic acids .

Q. How can computational modeling improve the design of this compound derivatives with targeted biological activity?

  • Methodological Answer : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with biological targets (e.g., enzymes). For example, modeling the hydrazine moiety’s nucleophilic sites can guide the synthesis of derivatives with enhanced binding to purine receptors. Experimental validation via enzyme inhibition assays is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.